molecular formula C14H9BrCl2O3 B4891901 2-bromophenyl 3,5-dichloro-4-methoxybenzoate

2-bromophenyl 3,5-dichloro-4-methoxybenzoate

Cat. No.: B4891901
M. Wt: 376.0 g/mol
InChI Key: ZLAPWVHIPZWKGK-UHFFFAOYSA-N
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Description

2-bromophenyl 3,5-dichloro-4-methoxybenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom on the phenyl ring and two chlorine atoms along with a methoxy group on the benzoate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromophenyl 3,5-dichloro-4-methoxybenzoate typically involves the esterification of 2-bromophenol with 3,5-dichloro-4-methoxybenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromophenyl 3,5-dichloro-4-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-bromophenol and 3,5-dichloro-4-methoxybenzoic acid.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Ester hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as substituted phenyl derivatives.

    Ester hydrolysis: The major products are 2-bromophenol and 3,5-dichloro-4-methoxybenzoic acid.

Scientific Research Applications

2-bromophenyl 3,5-dichloro-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-bromophenyl 3,5-dichloro-4-methoxybenzoate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromophenyl 3,5-dichlorobenzoate
  • 2-bromophenyl 4-methoxybenzoate
  • 3,5-dichloro-4-methoxyphenyl benzoate

Uniqueness

2-bromophenyl 3,5-dichloro-4-methoxybenzoate is unique due to the specific combination of substituents on the phenyl and benzoate rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

(2-bromophenyl) 3,5-dichloro-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O3/c1-19-13-10(16)6-8(7-11(13)17)14(18)20-12-5-3-2-4-9(12)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAPWVHIPZWKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)OC2=CC=CC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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